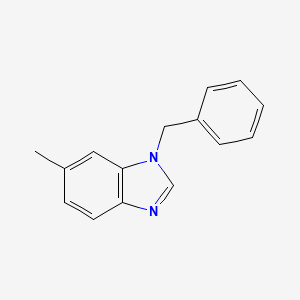

1-benzyl-6-methyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24780-82-3 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-benzyl-6-methylbenzimidazole |

InChI |

InChI=1S/C15H14N2/c1-12-7-8-14-15(9-12)17(11-16-14)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |

InChI Key |

PUWFVSWRUGFHTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 6 Methyl 1h Benzimidazole and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing the 1-benzyl-6-methyl-1H-benzimidazole scaffold primarily involve two key steps: the formation of the benzimidazole (B57391) core and the subsequent introduction of the benzyl (B1604629) group at the N-1 position.

Condensation Reactions Utilizing Substituted o-Phenylenediamines and Aldehydes/Carboxylic Acids

The foundational step in the synthesis of the benzimidazole ring system is the condensation of an o-phenylenediamine (B120857) with either an aldehyde or a carboxylic acid. nih.govnih.govmdpi.comnih.gov For the synthesis of 6-methyl-1H-benzimidazole derivatives, the starting material is 4-methylbenzene-1,2-diamine.

The reaction with aldehydes is a widely used method. nih.gov For instance, the condensation of 4-methyl-1,2-phenylenediamine with various aromatic aldehydes can be catalyzed by reagents like sodium metabisulfite (B1197395) to yield 2-aryl-6-methyl-1H-benzimidazoles. nih.gov This reaction typically proceeds by forming a Schiff base intermediate, which then undergoes cyclization and oxidation to form the stable aromatic benzimidazole ring.

Alternatively, carboxylic acids can be condensed with o-phenylenediamines, a method known as the Phillips-Ladenburg reaction. semanticscholar.org This approach often requires harsh conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, to facilitate the dehydration process. dergipark.org.tr However, variations using catalysts like ammonium (B1175870) chloride in ethanol (B145695) have been developed to proceed under milder conditions. semanticscholar.org For example, reacting 4-methyl-1,2-phenylenediamine with formic acid in the presence of zinc oxide nanoparticles has been shown to produce 5-methyl-1H-benzimidazole with high yield. semanticscholar.org

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Product | Reference |

| 4-Methylbenzene-1,2-diamine | Aromatic Aldehydes | Sodium Metabisulfite | 2-Aryl-6-methyl-1H-benzimidazoles | nih.gov |

| o-Phenylenediamine | Benzoic Acid | Ammonium Chloride, Ethanol, 80-90°C | 2-Phenyl-1H-benzimidazole | semanticscholar.org |

| 4-Methyl-1,2-phenylenediamine | Formic Acid | Zinc Oxide Nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | semanticscholar.org |

N-Alkylation Strategies with Benzyl Halides

Once the 6-methyl-1H-benzimidazole core is formed, the benzyl group is introduced at the N-1 position through an N-alkylation reaction. nih.govnih.govmdpi.com This is typically achieved by reacting the pre-formed benzimidazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. researchgate.net

Commonly used bases for this reaction include potassium carbonate, sodium carbonate, and sodium hydride. researchgate.netresearchgate.net The base deprotonates the N-H of the imidazole (B134444) ring, forming a benzimidazolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide to form the N-benzyl bond. The reaction is often carried out in a suitable organic solvent. A sustainable approach for N-alkylation has been developed using an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS), which can enhance the reaction rate by improving solubility. researchgate.netfao.org

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile synthetic methods. These advanced protocols often offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous reagents.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzimidazoles, including this compound. nih.govnih.govmdpi.com Both the initial condensation and the subsequent N-alkylation steps can be significantly enhanced by microwave irradiation.

For the condensation reaction, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov For example, the synthesis of 2,6-disubstituted 1H-benzimidazole derivatives via the condensation of benzene-1,2-diamine derivatives with substituted aromatic aldehydes saw reaction times drop from 6–12 hours with conventional heating to just 10–15 minutes under microwave irradiation, with yields increasing from 75–93% to 90–99%. Similarly, the N-alkylation step can be expedited with microwave assistance, providing moderate to excellent yields in a fraction of the time required for reflux methods. nih.gov A simple microwave-assisted method for synthesizing 1,2-disubstituted benzimidazoles under solvent-free conditions using Er(OTf)3 as a catalyst has also been reported, highlighting the green aspects of this technology. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Condensation | 6-12 hours, 75-93% yield | 10-15 minutes, 90-99% yield | |

| N-Alkylation | 35-86% yield | 46-98% yield | nih.gov |

Catalytic Approaches for Functionalization (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile method for forming carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis and functionalization of the benzimidazole scaffold. nih.gov

For instance, palladium catalysts can be used in the synthesis of N-substituted benzimidazoles from N-(o-halophenyl)imidoyl chlorides and various N-nucleophiles. nih.govacs.org This approach allows for the construction of the benzimidazole ring with the N-substituent already in place. Furthermore, palladium-catalyzed reactions provide a means for further functionalization of the benzimidazole core, such as the direct arylation of C-H bonds, which allows for the introduction of various substituents onto the aromatic rings. tandfonline.com This offers a powerful strategy for creating a diverse library of benzimidazole derivatives. A novel palladium-catalyzed cascade annulation reaction of bromo-substituted benzimidazoles has also been developed, providing access to more complex fused heterocyclic systems. nih.gov

Mechanochemical Synthesis Investigations

Mechanochemistry, which involves inducing chemical reactions by mechanical force (e.g., grinding or milling), represents a green and efficient alternative to traditional solvent-based synthesis. rsc.orgnih.govrsc.org This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often catalyst-free conditions. rsc.orgrsc.org

The synthesis of substituted benzimidazoles has been successfully achieved through mechanochemical methods. rsc.orgrsc.org For example, the condensation of o-phenylenediamines with aromatic aldehydes can be carried out by simple grinding in a mortar and pestle, leading to high yields of 2-aryl benzimidazoles without the need for a solvent or catalyst. rsc.orgrsc.org Ball milling is another mechanochemical technique that has been effectively used for the synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids or aldehydes, again under solvent-free conditions. nih.gov These methods present a promising and environmentally benign route for the synthesis of the benzimidazole core, which can then be further derivatized to produce compounds like this compound.

Optimization of Reaction Parameters and Yield Efficiency

The efficient synthesis of this compound and related derivatives is highly dependent on the careful optimization of reaction parameters. Researchers have explored various strategies to enhance reaction yields, reduce reaction times, and simplify work-up procedures. These investigations typically focus on the choice of catalysts, solvent systems, temperature, and the use of unconventional energy sources like microwave irradiation.

Catalyst and Solvent Optimization

The choice of catalyst and solvent plays a pivotal role in the condensation reaction. Phosphoric acid has been identified as an effective and eco-friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org A study optimizing the reaction between o-phenylenediamine and benzaldehyde (B42025) demonstrated that the catalyst loading, solvent, and temperature significantly impact the product yield. The optimal conditions were determined to be 7 mol% of phosphoric acid in methanol (B129727) at a temperature of 50°C, which afforded the desired product in a mere 5 minutes. rsc.org Increasing the temperature beyond 50°C led to a decrease in yield. rsc.org

Below is a data table summarizing the optimization of reaction conditions for the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole, which serves as a model for this class of compounds.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H3PO4 (7) | Methanol | 50 | 5 | 95 |

| 2 | H3PO4 (5) | Methanol | 50 | 10 | 85 |

| 3 | H3PO4 (10) | Methanol | 50 | 5 | 92 |

| 4 | H3PO4 (7) | Ethanol | 50 | 15 | 88 |

| 5 | H3PO4 (7) | Water | 50 | 30 | 70 |

| 6 | H3PO4 (7) | Methanol | Room Temp. | 25 | 82 |

| 7 | H3PO4 (7) | Methanol | 60 | 5 | 90 |

Another widely used method employs sodium metabisulfite (Na₂S₂O₅) as an inexpensive and efficient oxidizing agent for the condensation. ias.ac.innih.gov A significant challenge with Na₂S₂O₅ is its low solubility in many organic solvents, which often necessitates high temperatures. ias.ac.in To overcome this, a facile and efficient method utilizes a solvent mixture of ethanol and water (9:1 v/v). The presence of water increases the solubility of Na₂S₂O₅, allowing the reaction to proceed smoothly at room temperature with high yields (often exceeding 73%). ias.ac.innih.gov

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and the synthesis of benzimidazoles is no exception. Compared to conventional heating methods, microwave-assisted synthesis offers dramatic reductions in reaction times and often leads to improved yields. nih.govnih.gov

For the synthesis of 2,6-disubstituted 1H-benzimidazole derivatives, conventional heating (reflux) can take between 6 to 12 hours. nih.gov In contrast, the same reactions under microwave irradiation are typically completed in just 10 to 15 minutes. nih.govnih.gov This acceleration is accompanied by a significant increase in product yield, with improvements ranging from 6% to 22%. nih.govnih.gov Similarly, the subsequent N-alkylation step to produce N,2,6-trisubstituted derivatives shows a marked improvement with microwave assistance. Reaction times can be reduced from 12–24 hours to 20–60 minutes, with yield increases between 3% and 20%. nih.gov

The following table illustrates the advantages of microwave-assisted synthesis over conventional methods for preparing benzimidazole derivatives.

| Synthetic Step | Method | Reaction Time | Yield Range (%) |

|---|---|---|---|

| Formation of 2,6-disubstituted 1H-benzimidazole | Conventional Heating (Reflux) | 6 - 12 hours | 70 - 93% |

| Microwave Irradiation | 10 - 15 minutes | 90 - 99% | |

| N-alkylation to form N,2,6-trisubstituted 1H-benzimidazole | Conventional Heating (Reflux) | 12 - 24 hours | 35 - 86% |

| Microwave Irradiation | 20 - 60 minutes | 46 - 98% |

In one specific study on the synthesis of 1,2-disubstituted benzimidazoles, the use of Erbium(III) triflate (Er(OTf)₃) as a catalyst under solvent-free microwave conditions proved highly effective. nih.gov The reactions were completed in 5 to 10 minutes, achieving excellent yields ranging from 86% to 99%. nih.gov This highlights a green, simple, and rapid protocol for accessing these compounds.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. researchgate.net Calculations are typically performed using specific basis sets, such as B3LYP/6-31G**, to optimize the molecular geometry and to predict a range of electronic features. nih.gov

Optimized Geometries and Electronic Structure Properties

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1-benzyl-6-methyl-1H-benzimidazole, known as its optimized geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzimidazole structures have shown that the benzimidazole ring system is essentially planar. nih.gov The orientation of the benzyl (B1604629) group relative to the benzimidazole core is a key structural parameter. In the related compound 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole (B134444) and benzyl rings is reported to be 85.77 (4)°. nih.gov

The electronic structure properties, such as the distribution of electron density, are also elucidated through DFT. The presence of a methyl group at the 6-position and a benzyl group at the 1-position influences the electronic environment of the benzimidazole core. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. irjweb.comnih.govdoaj.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

For benzimidazole derivatives, the HOMO-LUMO energy gap has been used to rationalize their bioactivity. irjweb.com In a study of a related benzimidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com The energies of HOMO and LUMO are also used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature. irjweb.com

Table 1: Frontier Molecular Orbital Properties of a Related Benzimidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from a study on a similar benzimidazole derivative. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govchemrxiv.org Green areas correspond to neutral potential. nih.gov

For benzimidazole derivatives, MEP analysis has shown that negative potential is often localized over nitrogen atoms and other electronegative atoms, identifying them as likely sites for interaction with protons or other electrophiles. nih.govresearchgate.net Conversely, positive potential is often found around hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Exploration of Non-Linear Optical (NLO) Properties

Computational studies have also been used to explore the Non-Linear Optical (NLO) properties of benzimidazole derivatives. researchgate.netbiointerfaceresearch.com NLO materials are of interest for their potential applications in optoelectronics. The NLO behavior of a molecule is related to its hyperpolarizability. Calculations on some 1-benzyl-2-phenyl-1H-benzimidazole derivatives have indicated that their NLO properties can be greater than that of the standard NLO material, urea. researchgate.netbiointerfaceresearch.com This suggests that the benzimidazole scaffold, with appropriate substitutions, can be a promising framework for the design of new NLO materials.

Natural Bond Orbital (NBO) Analysis

In NBO analysis, the delocalization of electron density from a bonding orbital (a donor) to an antibonding orbital (an acceptor) signifies a departure from a perfectly localized Lewis structure. wikipedia.org For instance, in a study of N-butyl-1H-benzimidazole, NBO analysis revealed that the delocalization of σ-electrons from a C-C bond to antibonding orbitals of adjacent bonds contributes to the stabilization of the molecule. mdpi.com This type of analysis can provide insights into the electronic communication between different parts of the this compound molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net This method is widely used in drug discovery to understand the molecular basis of a drug's action and to screen for potential new drug candidates. nih.govresearchgate.net

In the context of benzimidazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors. nih.govresearchgate.netukm.my These studies involve docking the benzimidazole derivative into the active site of a target protein, such as a protein kinase or a bacterial enzyme. nih.govresearchgate.net The results of these simulations provide information on the binding mode, the key amino acid residues involved in the interaction, and the predicted binding energy. researchgate.net For example, docking studies on benzimidazole derivatives have identified hydrogen bonding and hydrophobic interactions as crucial for their binding to protein targets. ukm.my The binding affinity, often expressed as a docking score or binding energy, can be used to rank different compounds and to guide the design of more potent inhibitors. nih.gov

Ligand-Protein Binding Mode Prediction and Affinity Calculations

Computational docking studies are a cornerstone in predicting how a ligand, such as this compound, will bind to a protein's active site. This predictive power is crucial for understanding the compound's mechanism of action at a molecular level. The process involves generating multiple possible binding poses of the ligand within the protein's binding pocket and then using scoring functions to estimate the binding affinity for each pose. nih.gov

For benzimidazole derivatives, docking analyses have been employed to predict their binding affinities to various protein targets. These calculations, often expressed in kcal/mol, provide a quantitative measure of the predicted strength of the interaction. biointerfaceresearch.com For instance, studies on similar N,2,6-trisubstituted 1H-benzimidazole derivatives have utilized molecular docking to assess potential protein targets responsible for their observed biological activities. nih.gov The accuracy of these binding affinity predictions is critical, with lower root-mean-square error values indicating a better correlation between predicted and experimental values. nih.gov

Identification of Putative Biological Targets

Through computational screening and docking studies, a range of putative biological targets have been identified for benzimidazole derivatives, including this compound. These targets are often enzymes or receptors that play critical roles in disease pathways.

One of the prominent targets identified for benzimidazole scaffolds is Dihydrofolate Reductase (DHFR) . nih.govacs.orgnih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer agents. acs.orgnih.gov For some N,2,6-trisubstituted 1H-benzimidazole derivatives, DHFR has been predicted to be a suitable target for both of these activities. nih.gov

Other potential targets include:

DNA gyrase B : This enzyme is essential for bacterial DNA replication, and its inhibition is a key mechanism for antibacterial agents. researchgate.net

Kinases : These enzymes are involved in cell signaling and are common targets in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a specific kinase that has been identified as a potential target. nih.gov

Phosphodiesterases : These enzymes regulate intracellular signaling pathways.

Galectin-1 : This protein is involved in cancer progression.

N-myristoyltransferase (NMT) : This enzyme is involved in protein modification and is a target for antifungal and antiviral therapies.

Topoisomerases : These enzymes, such as Topoisomerase I and II, are involved in managing the topology of DNA and are established targets for anticancer drugs. researchgate.netnih.gov The benzimidazole nucleus is considered an essential scaffold for Topoisomerase II inhibition. nih.gov

Analysis of Specific Interaction Patterns

The stability and specificity of the ligand-protein complex are determined by a variety of non-covalent interactions. Computational models provide detailed insights into these interaction patterns.

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a protein. In the case of benzimidazole derivatives, hydrogen bonds are frequently observed between the benzimidazole core, particularly the nitrogen atoms, and amino acid residues in the active site of the target protein. nih.gov For example, in the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked by C—H⋯N hydrogen bonds. nih.gov Docking studies of benzimidazole-triazole hybrids have shown the triazole ring's ability to form extensive hydrogen bonds with amino acid residues like Ser148, Ser149, and Asn150. nih.gov

Hydrophobic Contacts: These interactions, including van der Waals forces and π-π stacking, are also critical for binding. The aromatic rings of the benzimidazole and the benzyl group in this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net The benzimidazole ring can occupy hydrophobic pockets and interact with residues such as Asn91, Ile125, and Phe142. nih.gov Additionally, π-alkyl and π-sigma interactions have been observed in the binding of benzimidazole derivatives. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

QSAR studies on benzimidazole derivatives have led to the development of predictive models for various biological activities, including antifungal, antibacterial, and anticancer effects. researchgate.netpnrjournal.comnih.gov These models are typically generated using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). biointerfaceresearch.com The goal is to create a robust model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. juniperpublishers.com These predictive models are based on the quantitative relationship between the structural features of the compounds and their observed biological activities. biointerfaceresearch.com

Identification of Molecular Descriptors Correlating with Activity

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzimidazole derivatives, a wide range of descriptors have been investigated to find correlations with their biological activity. researchgate.netbiointerfaceresearch.com

Key descriptors include:

Lipophilicity: This property, often represented by log P, influences a compound's ability to cross cell membranes.

Dipole Moment: This descriptor relates to the polarity of the molecule and its potential for electrostatic interactions. researchgate.netresearchgate.net

Surface Area: The molecular surface area can influence how a molecule interacts with its target.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties.

H-bond Acceptors: The number of hydrogen bond acceptors is crucial for forming specific interactions with biological targets.

Quantum Chemical Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.netresearchgate.net Other quantum mechanical descriptors like local softness and Fukui functions have also been used. juniperpublishers.com

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model must be rigorously validated. Several statistical methods are employed for this purpose.

External Validation: This method involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate the model's predictive performance on compounds it has not seen before. pnrjournal.comnih.gov The predictive ability is often measured by the predicted R² (pred_r²). pnrjournal.com High pred_r² values indicate good external predictivity.

Other Statistical Parameters: Other metrics used to evaluate QSAR models include the squared correlation coefficient (R²), the standard error of the estimate, and the F-test value. researchgate.netpnrjournal.com

Through these comprehensive computational and QSAR studies, a deeper understanding of the structure-activity relationships of this compound and its analogs is achieved, paving the way for the rational design of new and more effective therapeutic agents.

Defining the Applicability Domain of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that correlate the chemical structure of a series of compounds with their biological activity. The reliability of any QSAR model for predictive purposes is confined to its applicability domain (AD). The AD defines the chemical space of structures for which the model can make reliable predictions. For benzimidazole derivatives, including this compound, defining the AD is a critical step to ensure the validity of the predictions.

One common method to visualize the AD is through a Williams plot, which graphs standardized residuals versus leverage values (hat values). jprdi.vn Compounds with leverage values higher than a defined threshold are considered to be outside the model's domain, indicating that their structure is significantly different from the compounds in the training set, and therefore the model's prediction for them may be unreliable. jprdi.vn For instance, in a QSAR study of benzimidazole derivatives, a leverage threshold (h*) was set, and compounds exceeding this value were flagged as potential structural outliers. jprdi.vn

The applicability domain of a QSAR model developed for a specific series of benzimidazole derivatives is inherently limited to compounds that are structurally similar to those used in the model's training set. nih.gov For example, a QSAR model developed for a series of 1-benzyl or 1-benzoylbenzimidazole derivatives would be applicable for predicting the activity of other similarly substituted benzimidazoles, but not necessarily for other classes of molecules. nih.gov This underscores the importance of a well-defined AD for the practical application of QSAR models in the design of new, potent benzimidazole-based compounds.

In Silico Assessment of Drug-Like Properties (e.g., Computational ADMET Profiling)

In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.govnih.gov For this compound, computational tools can predict its drug-like properties and potential liabilities.

Several web-based tools and software packages, such as SwissADME, QikProp, and ProTOX II, are commonly used for these predictions. nih.govmdpi.comnih.gov These programs calculate various physicochemical and pharmacokinetic parameters based on the compound's structure. For many benzimidazole derivatives, these in silico analyses have shown good correlation with experimental data and have been instrumental in guiding lead optimization. nih.gov

A key aspect of ADMET profiling is the evaluation of Lipinski's rule of five, which helps to predict the oral bioavailability of a compound. Studies on various series of benzimidazole derivatives have shown that many of them adhere to Lipinski's rule, suggesting good potential for oral absorption. nih.govnih.gov

The following table provides a hypothetical computational ADMET profile for this compound, based on typical values observed for structurally related benzimidazole derivatives in various studies.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Molecular Weight | ~298.38 g/mol | Within Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.0 - 4.5 | Within Lipinski's rule (<5) |

| H-bond Donors | 0 | Within Lipinski's rule (<5) |

| H-bond Acceptors | 2 | Within Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | < 50 Ų | Suggests good cell permeability |

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Influences potential CNS effects |

| Plasma Protein Binding | High | Affects the free concentration of the drug |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes (e.g., CYP3A4) | Indicates potential for drug-drug interactions |

| Excretion | ||

| Renal Excretion | Moderate | A likely route of elimination |

| Toxicity | ||

| Mutagenicity (AMES test) | Likely non-mutagenic | Low risk of causing genetic mutations |

| hERG Inhibition | Low to moderate risk | Potential for cardiotoxicity should be assessed |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

Preclinical Biological Activities of 1 Benzyl 6 Methyl 1h Benzimidazole Derivatives

Antimicrobial Activity Evaluations

Derivatives of 1-benzyl-6-methyl-1H-benzimidazole have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and antitubercular effects.

Antibacterial Activity Spectrum

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, certain compounds have demonstrated significant activity against clinically relevant strains, including those resistant to conventional antibiotics.

One particular derivative, 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (compound 4c ), has shown noteworthy antimicrobial activity. nih.govrsc.org It exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against Escherichia coli and Streptococcus faecalis. nih.govrsc.org Furthermore, this compound, along with others in the same class, has displayed potent activity against Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 16 μg/mL. nih.govrsc.org Another derivative, 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (compound 4g ), also showed potent antibacterial action against MSSA and MRSA with an MIC in the same range. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | Escherichia coli | 16 | nih.govrsc.org |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | Streptococcus faecalis | 16 | nih.govrsc.org |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | MSSA | 4-16 | nih.govrsc.org |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | MRSA | 4-16 | nih.govrsc.org |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | MSSA | 4-16 | nih.gov |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | MRSA | 4-16 | nih.gov |

Antifungal Activity Profile

In addition to their antibacterial properties, certain this compound derivatives have been assessed for their antifungal activity. However, in a study screening various benzimidazole (B57391) derivatives, several tested compounds, including some from the broader benzimidazole class, were found to be inactive against Saccharomyces cerevisiae and Aspergillus niger. mdpi.com It is important to note that the presence of a benzyl (B1604629) group at the N-1 position has been suggested to be desirable for enhanced antifungal activity in some benzimidazole scaffolds. rsc.org

Antitubercular Efficacy

The benzimidazole core is recognized for its potential against Mycobacterium tuberculosis. acs.org Studies on various benzazole derivatives have highlighted the importance of the benzimidazole system for tuberculostatic activity. mdpi.com While specific data for this compound derivatives against Mycobacterium tuberculosis H37Rv is not extensively detailed in the provided context, research on related structures suggests this is a promising area of investigation. For instance, derivatives of 2-(cyclohexylalkyl)-1H-benzo[d]imidazole with methyl groups at the C-5 and C-6 positions have shown significant activity, with MIC values ranging from 0.8 to 6.2 µg/mL. mdpi.com This indicates that substitutions on the benzimidazole ring, such as the 6-methyl group, can positively influence antitubercular efficacy.

Investigations into Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazole derivatives are believed to stem from their interaction with various cellular targets. One of the key mechanisms investigated is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in both microbial and mammalian cells for the synthesis of nucleic acids and amino acids. nih.govnih.gov The compound 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (compound 4c ) has been identified as an inhibitor of DHFR, with an IC50 of 2.35 μM, suggesting this as a probable target for its antimicrobial and anticancer activities. nih.gov Molecular docking studies have further supported DHFR as a promising target for this class of compounds. rsc.orgrsc.org

Other proposed mechanisms for the antimicrobial action of benzimidazole derivatives include interaction with DNA and disruption of the cell membrane. nih.govnih.gov The planar benzimidazole moiety can intercalate with the biopolymers of a living system, which is a feature that can contribute to its biological activity. acs.org

Anticancer and Antiproliferative Activity Studies

The structural resemblance of the benzimidazole nucleus to purines has made it a "privileged structure" in the development of anticancer agents. nih.govnih.gov Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of cancer cell lines, demonstrating their potential as antiproliferative agents.

Cytotoxicity against Various Cancer Cell Lines

A number of N,2,6-trisubstituted 1H-benzimidazole derivatives, including those with a 1-benzyl and 6-methyl substitution, have been found to exhibit low micromolar IC50 values against several human cancer cell lines. Specifically, compounds such as 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (compound 4c ) and 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (compound 4g ) have shown efficacy against hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231, MCF7), rhabdomyosarcoma (RMS), and colon adenocarcinoma (C26) cell lines, with IC50 values ranging from 2.39 to 10.95 μM. nih.gov

The presence of a benzyl group at the N-1 position is considered favorable for enhancing antitumor activity. rsc.org Studies on other benzimidazole derivatives have also shown cytotoxicity against lung adenocarcinoma (A549) and glioblastoma (C6) cell lines, though specific data for 1-benzyl-6-methyl derivatives in these lines is less defined in the provided results. acs.org

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | HepG2 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | MDA-MB-231 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | MCF7 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | RMS | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | C26 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | HepG2 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | MDA-MB-231 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | MCF7 | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | RMS | 2.39–10.95 | nih.gov |

| 1-benzyl-2-(4-nitrophenyl)-6-methyl-1H-benzimidazole (4g) | C26 | 2.39–10.95 | nih.gov |

Modulation of Cancer-Related Enzymes (e.g., Dihydrofolate Reductase, MEK1/2, Tyrosine Kinases, Phosphodiesterases)

The anticancer effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes that are crucial for the growth and survival of cancer cells. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer therapies. nih.gov Certain N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as potent inhibitors of this enzyme. In one study, compound 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) was found to be a promising DHFR inhibitor, exhibiting an IC50 value of 2.35 μM. nih.govrsc.org This inhibitory activity is considered a potential mechanism for the compound's observed cytotoxicity against various cancer cell lines, including HepG2, MDA-MB-231, and MCF7. nih.govrsc.org Molecular docking studies suggest that this class of compounds interacts with key amino acid residues within the binding site of DHFR. nih.gov

Tyrosine Kinases: Receptor tyrosine kinases (RTKs) are frequently overexpressed in cancer cells and play a pivotal role in cell signaling pathways that control proliferation and survival. researchgate.netresearchgate.net Benzimidazole derivatives have been extensively investigated as tyrosine kinase inhibitors. rsc.orgrsc.org Research has focused on designing benzimidazole-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netmdpi.com For instance, certain 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids have shown potent, multi-kinase inhibitory activity. mdpi.com Compound 6h from this series demonstrated significant inhibition against EGFR (IC50 = 73.2 nM) and Her2 (IC50 = 23.2 nM), with potency comparable to or exceeding that of standard drugs like erlotinib (B232) and lapatinib. mdpi.com

Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that regulate intracellular signaling pathways, and their inhibition can be a therapeutic strategy in various diseases, including cancer. A novel class of 1H-benzimidazole derivatives has been developed as inhibitors of Phosphodiesterase 10A (PDE10A). nih.govresearchgate.net Starting from a lead compound, researchers introduced substitutions on the benzimidazole ring to enhance potency and selectivity. The derivative 2-{[(2-isopropyl-5-methoxy-1-phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline (25b) showed potent PDE10A inhibitory activity while having reduced inhibitory effects on the metabolic enzyme CYP1A2. nih.govresearchgate.net Additionally, certain 6-nitrobenzimidazole derivatives have demonstrated phosphodiesterase inhibitory properties significantly more potent than the standard EDTA. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source(s) |

| 1-Benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole (4c) | Dihydrofolate Reductase (DHFR) | 2.35 μM | nih.govrsc.org |

| Benzylidenebenzohydrazide Hybrid (6h) | EGFR | 73.2 nM | mdpi.com |

| Benzylidenebenzohydrazide Hybrid (6h) | Her2 | 23.2 nM | mdpi.com |

| 2-{[(2-isopropyl-5-methoxy-1-phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline (25b) | PDE10A | Potent Inhibition (Specific IC50 not provided) | nih.govresearchgate.net |

Interactions with Nucleic Acids and DNA-Associated Processes (e.g., DNA Intercalation, Replication/Transcription Interference)

Beyond enzyme inhibition, a significant mechanism of action for many anticancer benzimidazoles involves direct interaction with DNA or interference with DNA-related cellular machinery. nih.govresearchgate.net The benzimidazole structure is known to bind within the minor groove of DNA, a characteristic exemplified by compounds like Hoechst 33258. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netnih.gov

Some derivatives are reported to function as DNA-topoisomerase poisons. nih.govnih.gov For example, the cytotoxic activity of 1-methyl-6-nitro-1H-benzimidazoles is linked to the inhibition of the DNA-topoisomerase binary complex. nih.gov It is suggested that this activity arises from the compound's interaction with the enzyme-DNA complex, potentially involving an intercalation component. nih.gov This interference with essential DNA processes can trigger apoptosis by disturbing mitochondrial membrane potential and activating the caspase cascade. nih.gov

Other Anticancer Mechanisms (e.g., Microtubule Inhibition, PARP Inhibition, Galectin-1 Inhibition)

Microtubule Inhibition: The benzimidazole scaffold is present in well-known antimitotic agents, such as nocodazole, which exert their anticancer effects by disrupting microtubule polymerization. nih.gov This interference with the cellular cytoskeleton leads to arrest of the cell cycle and induction of apoptosis. researchgate.net

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. Inhibitors of PARP, such as veliparib (B1684213) which contains a benzimidazole core, are used in cancer therapy, often in combination with DNA-damaging agents. nih.gov

Galectin-1 Inhibition: Galectin-1 is a protein that is overexpressed in many cancers and is involved in tumor progression, angiogenesis, and immune evasion. nih.govfrontiersin.org Consequently, it has emerged as a promising therapeutic target. Several studies have focused on developing 1-benzyl-1H-benzimidazole derivatives as small molecule inhibitors of Galectin-1. nih.govnih.gov In one such study, the compound 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (B126) (6g) was identified as a potent anticancer agent with an IC50 of 7.01 μM in MCF-7 breast cancer cells. nih.gov Its mechanism involves inducing apoptosis, arresting the cell cycle, and a dose-dependent decrease in Galectin-1 protein levels. nih.gov Binding studies confirmed that this compound directly interacts with Galectin-1. nih.gov Another derivative, APZ7 , which is substituted with chlorobenzene (B131634) and a pyrrole (B145914) ring, also showed a significant IC50 value of 46.402 μg/ml in MCF-7 cells. researchgate.net

| Compound/Derivative | Mechanism | IC50 Value | Cell Line | Source(s) |

| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (6g) | Galectin-1 Inhibition | 7.01 μM | MCF-7 | nih.gov |

| APZ7 | Galectin-1 Inhibition | 46.402 µg/ml | MCF-7 | researchgate.net |

Other Notable Preclinical Biological Activities

Antioxidant Property Assessment

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.gov Benzimidazole derivatives have been investigated for their potential to counteract this process. nih.govnih.govgoogle.com Studies on 1-methyl-1H-benzimidazole derivatives revealed significant DPPH radical scavenging activity. google.com Similarly, pyrazole (B372694) benzimidazolone hybrids have shown excellent antioxidant activity in total antioxidant capacity (TAC) assays, with compounds 5c , 6b , and 6c exhibiting IC50 values of 14.00 ± 0.14, 12.47 ± 0.02, and 12.82 ± 0.10 µM, respectively, surpassing standard antioxidants like ascorbic acid and BHT. nih.gov In another study, a series of imines containing 1H-benzimidazoles were assessed for their ability to inhibit lipid peroxidation (LPO). Compound 3 , bearing a p-bromophenyl substituent, showed the highest activity with 57% inhibition of LPO. nih.gov Computational studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives also predict good antioxidant properties based on their molecular docking with liver alcohol dehydrogenase. biointerfaceresearch.com

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease for which new treatments are needed. mdpi.com Benzimidazole derivatives have shown considerable promise as antileishmanial agents. mdpi.comnih.govnih.gov A study on 2-benzyl and 2-phenyl benzimidazoles found that several compounds were active against Leishmania tropica and L. infantum promastigotes in the low micromolar to sub-micromolar range. nih.govnih.gov The compound 2-(4-chlorobenzyl)-1-lupinyl-5-trifluoromethylbenzimidazole (28) was particularly potent, proving to be 7- to 12-fold more effective than the reference drug miltefosine. nih.gov In research targeting Leishmania major, N-alkyl benzimidazole-based compounds were evaluated, with compound K1 (a 3-Cl phenyl derivative) demonstrating a strong antileishmanial effect (IC50 = 0.6787 µg/mL). mdpi.com In silico investigations suggest these compounds may act by inhibiting pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for the parasite's survival. mdpi.com

| Compound/Derivative | Target Organism | IC50 Value | Source(s) |

| 2-(4-chlorobenzyl)-1-lupinyl-5-trifluoromethylbenzimidazole (28) | L. tropica / L. infantum | 7- to 12-fold more potent than miltefosine | nih.gov |

| K1 (3-Cl phenyl derivative) | L. major | 0.6787 µg/mL | mdpi.com |

Broad Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, α-Glucosidase, Urease)

Cyclooxygenase-2 (COX-2): Benzimidazole derivatives are known to possess anti-inflammatory properties, which can be attributed to their ability to inhibit cyclooxygenase enzymes involved in the synthesis of inflammatory prostaglandins. nih.gov

α-Glucosidase: Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable glucose, is a key strategy for managing type 2 diabetes. nih.gov Numerous benzimidazole derivatives have been identified as potent α-glucosidase inhibitors. nih.govresearchgate.netsemanticscholar.org Benzimidazole hydrazone derivatives, for example, have shown yeast α-glucosidase inhibitory activity with IC50 values as low as 8.40 ± 0.76 μM. nih.govresearchgate.net A derivative bearing three hydroxy groups on a phenyl ring was particularly effective. researchgate.net

Urease: The urease enzyme is a target for treating infections caused by bacteria such as Helicobacter pylori. nih.govtandfonline.com Benzimidazole derivatives have emerged as powerful urease inhibitors. nih.govresearchgate.net A series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives displayed exceptionally potent inhibition, with IC50 values in the nanomolar range (e.g., 0.0294 ± 0.0015 µM for compound 15 ), far exceeding the potency of the standard inhibitor thiourea. researchgate.net Other benzimidazole-piperazine based derivatives also showed strong inhibition, with IC50 values as low as 3.36 µM. nih.gov Docking studies indicate these compounds interact with the nickel-containing active site of the urease enzyme. researchgate.netnih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source(s) |

| Benzimidazole hydrazone derivative | α-Glucosidase | 8.40 ± 0.76 μM | nih.govresearchgate.net |

| 5,6-dichloro-2-methyl-1H-benzimidazole derivative (15) | Urease | 0.0294 ± 0.0015 µM | researchgate.net |

| Benzimidazole-piperazine derivative (8e) | Urease | 3.36 µM | nih.gov |

Antiviral Activity Exploration

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including antiviral properties. nih.gov This has led to the exploration of its derivatives, including this compound, as potential antiviral agents. Research has shown that modifications at the N-1, C-2, and C-6 positions of the benzimidazole ring are crucial for its biological activities. nih.gov The introduction of a benzyl group at the N-1 position, in particular, has been a strategy in the development of new bioactive compounds. nih.gov

Studies on benzimidazole derivatives have demonstrated their potential against a variety of viruses. For instance, certain benzimidazole compounds have been identified as potent inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication. nih.gov These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site, thereby preventing the initiation of RNA synthesis. nih.gov While specific studies focusing solely on the antiviral activity of this compound are limited in the provided results, the broader research on benzimidazole derivatives provides a strong rationale for its investigation as an antiviral candidate.

One study highlighted a series of N,2,6-trisubstituted 1H-benzimidazole derivatives, which included compounds with a benzyl group at the N-1 position and a methyl group at the C-6 position. nih.gov While this study primarily focused on antibacterial and anticancer activities, the structural similarity to known antiviral benzimidazoles suggests potential antiviral properties. nih.gov For example, compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl) and 4g (2-(4-nitrophenyl), 6-methyl, N-benzyl) from this series demonstrated significant biological activity. nih.gov The exploration of such derivatives against viral targets remains a promising area of research.

Interactive Data Table: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound ID | Substitution Pattern | Target Virus/Enzyme | Activity | Reference |

|---|---|---|---|---|

| Compound A | Benzimidazole-based inhibitor | HCV RdRP | IC₅₀ of ~0.35 µM | nih.gov |

| Compound B | Benzimidazole-based inhibitor | HCV RdRP | No inhibition up to 10 µM | nih.gov |

| 4c | 2-(4-chlorophenyl)-6-methyl-1-benzyl-1H-benzimidazole | Not specified for antiviral | Potent antibacterial | nih.gov |

| 4g | 2-(4-nitrophenyl)-6-methyl-1-benzyl-1H-benzimidazole | Not specified for antiviral | Potent antibacterial | nih.gov |

Analgesic and Anti-inflammatory Properties

The benzimidazole nucleus is a well-established pharmacophore for the development of analgesic and anti-inflammatory agents. nih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation and pain. nih.gov Beyond COX inhibition, benzimidazole derivatives have been shown to interact with other targets involved in pain and inflammation pathways, such as 5-lipoxygenase (5-LOX), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov

Research into various substituted benzimidazoles has revealed significant analgesic and anti-inflammatory potential. For instance, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated, with some compounds showing significant analgesic and anti-inflammatory effects. nih.gov Another study reported on a series of benzimidazole derivatives where a specific compound was identified as a potent inhibitor of 5-LOX, COX, TNF-α, and IL-6. nih.gov

While direct studies on the analgesic and anti-inflammatory properties of this compound were not the primary focus of the provided search results, the established importance of the benzimidazole core in this therapeutic area strongly suggests that derivatives like it could possess such activities. The structural features of this compound, with substitutions at key positions, align with the structure-activity relationships observed for other biologically active benzimidazoles. nih.gov The presence of the benzyl group at the N-1 position and the methyl group at the C-6 position could modulate the compound's interaction with biological targets relevant to pain and inflammation. nih.gov

Interactive Data Table: Analgesic and Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 2-substituted benzimidazoles | Not specified | Significant analgesic and anti-inflammatory activity | nih.gov |

Beyond Medicinal Chemistry: Other Research Applications of Benzimidazole Scaffolds

Applications in Materials Science

The inherent properties of the benzimidazole (B57391) ring system, such as its rigidity, planarity, and electron-donating capabilities, make it an attractive building block for advanced materials. The presence of a benzyl (B1604629) group at the N-1 position and a methyl group at the C-6 position in 1-benzyl-6-methyl-1H-benzimidazole can further modulate these properties, influencing solubility, molecular packing, and electronic behavior.

Development of Chemosensors

Benzimidazole derivatives are extensively employed in the design of chemosensors for detecting various ions and molecules. Their ability to coordinate with metal ions through the nitrogen atoms of the imidazole (B134444) ring, often leading to a change in their photophysical properties, is the primary mechanism behind their sensing capabilities.

Researchers have successfully synthesized benzimidazole-based chemosensors for a range of analytes. For instance, a novel Schiff base chemosensor derived from benzimidazole has demonstrated a strong "turn-on" fluorescence response to Zinc ions (Zn²⁺) in an ethanol-water medium. nih.gov The binding of Zn²⁺ enhances the fluorescence of the sensor, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). nih.gov Similarly, other benzimidazole-based sensors have been developed for the chromogenic recognition of Magnesium (Mg²⁺) and the fluorescent detection of Chromium (Cr³⁺). deakin.edu.au

The design of these sensors often involves functionalizing the benzimidazole core with other chemical moieties to enhance selectivity and sensitivity. A rhodamine-benzimidazole hybrid sensor was designed for the detection of Iron (Fe³⁺), where the interaction with the metal ion induces a spiro-ring opening, resulting in both a color change and fluorescence. nih.gov Another strategy involves incorporating benzimidazole with a BODIPY (boron-dipyrromethene) derivative, which showed a selective colorimetric response to the hydrogen sulfate (B86663) anion (HSO₄⁻). mdpi.com

While specific studies on this compound as a chemosensor are not widely reported, the principles established with other derivatives suggest its potential in this area. The benzyl and methyl groups could influence the sensor's solubility and its interaction with specific analytes, potentially leading to sensors with novel selectivities.

Crystal Engineering Applications

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The ability of benzimidazole derivatives to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components in crystal engineering.

For example, a comparative study of N-H, N-phenyl, and N-benzyl substituted 2-(4-hexyloxyphenyl)benzimidazoles demonstrated that the N-substituent has a slight effect on the angle between the phenyl ring and the benzimidazole system. nih.gov In the N-benzyl derivative, the molecules are assembled through π-π and C-H···π interactions, whereas the unsubstituted benzimidazole forms intermolecular N-H···N hydrogen bonds. nih.gov This highlights how the N-benzyl group, as in this compound, can be used to direct the crystal packing by precluding hydrogen bonding at the N-1 position and promoting other types of intermolecular forces.

Table 1: Crystallographic Data for 1-Benzyl-1H-benzimidazole

| Parameter | Value |

| Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

| Data sourced from Lei and Zhou, 2009. nih.gov |

Fluorescence and Optoelectronic Applications (e.g., Organic Light Emitting Diodes)

The conjugated π-system of the benzimidazole ring endows many of its derivatives with fluorescent properties, making them suitable for applications in optoelectronics, such as Organic Light Emitting Diodes (OLEDs). The electron-donating nature of the benzimidazole moiety facilitates electron transfer, a crucial process in these devices. researchgate.net

Furthermore, new benzimidazole derivatives have been synthesized that exhibit high fluorescence quantum yields, emitting strong blue light, which is desirable for OLED applications. researchgate.net The development of fluorescent benzimidazole-hydrazone-loaded polymer micelles also points towards their use in theranostics, combining therapy and diagnostics. mdpi.com

The specific photophysical properties of this compound would depend on the interplay between the benzimidazole core and the benzyl and methyl substituents. These groups can influence the molecule's emission wavelength and quantum yield, suggesting that by appropriate substitution, the optoelectronic properties can be fine-tuned for specific applications.

Corrosion Inhibition Studies

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective film that blocks the active sites for corrosion. nih.gov The heteroatoms (nitrogen) and the π-electrons of the aromatic rings in the benzimidazole structure play a key role in this adsorption process.

Studies have shown that the inhibition efficiency of benzimidazole derivatives can be enhanced by the introduction of certain substituent groups. For instance, 1-benzylbenzimidazole has been reported to exhibit pronounced corrosion inhibition properties for mild steel in hydrochloric acid. A patent has also highlighted that benzimidazoles substituted with a 2-pyridyl or a benzyl alcohol group show excellent corrosion resistance for metals like copper. google.com

The effectiveness of two new benzimidazole derivatives, (1H-benzimidazol-2-yl)methanethiol and 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole, as corrosion inhibitors for carbon steel in 1.0 M HCl has been demonstrated. rsc.org The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 95.4% for the latter compound. rsc.org Thermodynamic studies indicated that these inhibitors adsorb strongly onto the metal surface through a process that aligns with the Langmuir adsorption isotherm. rsc.org

The presence of the benzyl group in this compound is expected to enhance its corrosion inhibition properties due to the increased electron density from the benzyl ring, which can facilitate stronger adsorption onto the metal surface.

Table 2: Corrosion Inhibition Efficiency of Select Benzimidazole Derivatives

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 |

| Benzimidazole Analog | Copper | 3.5 wt.% NaCl | 92.79 |

| Data compiled from multiple sources. rsc.orgnih.gov |

Integration into Polymer Architectures and Their Properties

The incorporation of benzimidazole units into polymer backbones or as side chains can significantly enhance the thermal, mechanical, and functional properties of the resulting materials. These benzimidazole-containing polymers are finding applications in areas such as high-performance films, membranes for gas separation, and thermally stable materials.

For example, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and shown to possess high glass transition temperatures (Tg up to 348 °C) and good thermal stability. nih.gov These polymers are soluble in various organic solvents and can be cast into transparent and flexible films. nih.gov

In another study, polyimides containing benzimidazole groups in the side chains were synthesized for natural gas separation. acs.org These polyimides exhibited excellent thermal stability and mechanical properties. A polyimide with 30% content of the benzimidazole-containing monomer showed a high CO₂ permeability of 197.2 Barrer and a CO₂/CH₄ selectivity of 38.6, demonstrating its potential for gas purification applications. acs.org The incorporation of benzimidazole moieties has also been shown to improve the regularity of interchain packing and enhance hydrogen bonding in poly(benzoxazole-benzimidazole-imide) copolymers, leading to excellent mechanical and thermal properties. rsc.org

Coordination Chemistry of Benzimidazole Derivatives

The nitrogen atoms in the imidazole ring of benzimidazole derivatives make them excellent ligands for a wide range of metal ions. The resulting coordination complexes have been a subject of intense research due to their interesting structural diversity and potential applications in catalysis, sensing, and as luminescent materials.

Benzimidazole derivatives can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. The N-1 and N-3 atoms of the imidazole ring are the primary coordination sites. The nature of the substituents on the benzimidazole ring, such as the N-benzyl and C-methyl groups in this compound, can influence the steric and electronic properties of the ligand, thereby affecting the structure and stability of the resulting metal complexes.

A wide variety of metal complexes with benzimidazole derivatives have been synthesized and characterized, involving metals such as Copper(II), Nickel(II), Cobalt(II), Zinc(II), Cadmium(II), and Rhenium(I). rsc.orgdrdo.gov.innih.gov For instance, mixed ligand complexes of various divalent metals with N-6-methyl benzothiazol-2-yl-salicylaldimine and 2-methyl benzimidazole have been reported to possess octahedral geometries. drdo.gov.in

The coordination of benzimidazole ligands to luminescent metal centers, such as lanthanides and rhenium, has led to the development of novel photoluminescent materials. rsc.orgconsensus.app For example, europium(III) nitrato complexes with substituted bis(benzimidazolyl)pyridines exhibit metal-centered luminescence upon ligand excitation. consensus.app Rhenium(I) tricarbonyl complexes with N,N-bidentate benzimidazole coligands are also luminescent and have been studied for their potential in bioimaging. rsc.org

The coordination chemistry of this compound is expected to be rich and varied. The N-benzyl group would likely direct coordination to the N-3 position, leading to the formation of a range of mononuclear and polynuclear complexes with interesting structural and photophysical properties.

Based on a comprehensive search of available scientific literature, there is insufficient specific research data for the compound This compound to generate a detailed article that adheres to the requested outline.

The existing body of research focuses on the broader class of benzimidazole derivatives or on other specific analogues. For instance, studies detail the metal complexation and catalytic applications of related compounds such as 1-phenyl-1H-benzimidazole researchgate.net, 1-(trimethylsilyl)methyl-1H-benzimidazole tandfonline.comresearchgate.net, and various N-substituted benzimidazoles. nih.govnih.govnih.gov However, specific findings concerning the ligand design, catalytic activity, structural characterization of metal complexes, or its role in organic reactions for This compound are not available in the public domain.

Therefore, constructing an article that focuses solely on this specific molecule with detailed, scientifically accurate findings for each requested subsection is not feasible at this time. To do so would require extrapolating data from related but distinct molecules, which would violate the instruction to focus strictly on the specified compound.

Conclusion and Future Research Directions

Summary of Key Research Achievements and Insights for 1-Benzyl-6-methyl-1H-benzimidazole

Research on this compound and its closely related analogs has yielded several important insights into its synthesis and biological potential.

Synthesis: The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives, including those with a 1-benzyl and 6-methyl substitution, has been efficiently achieved through a two-step process. nih.gov This typically involves the condensation of a 4-methyl-o-phenylenediamine with an appropriate aromatic aldehyde, followed by N-alkylation with a benzyl (B1604629) halide. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Biological Activity: Derivatives of this compound have demonstrated notable antimicrobial and anticancer properties. For instance, the compound 2-(4-chlorophenyl)-1-benzyl-6-methyl-1H-benzimidazole (referred to as 4c in a prominent study) has shown potent activity against various bacterial strains, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), Escherichia coli, and Streptococcus faecalis. nih.gov The same compound also exhibited significant cytotoxicity against several cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26. nih.gov In silico and in vitro studies have suggested that dihydrofolate reductase (DHFR) is a promising target for the biological activity of these compounds. nih.gov The benzimidazole (B57391) core is known to interact with various biological targets through mechanisms like metal ion interactions, π–π stacking, and hydrogen bonding. nih.gov

Identification of Current Research Gaps and Unexplored Avenues

Despite the promising findings, several research gaps and unexplored avenues remain for this compound.

Limited Exploration of Substituent Effects: While the 1-benzyl and 6-methyl substitutions are key features, a systematic and comprehensive exploration of a wider variety of substituents at the C-2 position of the benzimidazole ring is needed to establish more detailed structure-activity relationships (SAR).

Mechanism of Action: While DHFR has been identified as a potential target, the precise molecular mechanisms underlying the antimicrobial and anticancer activities of this compound derivatives are not fully elucidated. nih.gov Further studies are required to identify other potential biological targets and signaling pathways involved.

In Vivo Efficacy and Pharmacokinetics: The majority of the reported studies have focused on in vitro evaluations. There is a significant lack of in vivo data to confirm the efficacy and to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds in living organisms.

Exploration of Other Therapeutic Areas: The current research has primarily focused on the antimicrobial and anticancer potential of this scaffold. nih.govnih.gov Given the broad spectrum of biological activities associated with benzimidazole derivatives, including antiviral, anti-inflammatory, and antihypertensive properties, investigating the potential of this compound in these areas is a logical next step. nih.govrsc.org

Perspectives on Rational Design and Synthesis of Next-Generation Derivatives

The existing knowledge provides a solid foundation for the rational design and synthesis of next-generation derivatives with improved potency and selectivity.

Structure-Activity Relationship (SAR) Guided Design: Future synthetic efforts should be guided by the established SAR, which indicates that substitutions at the N-1, C-2, and C-6 positions are crucial for biological activity. nih.govnih.gov Computational modeling and docking studies can be employed to predict the binding affinities of newly designed analogs to their biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Hybrid Molecule Approach: A promising strategy involves the creation of hybrid molecules by conjugating the this compound scaffold with other known bioactive pharmacophores. researchgate.net This approach could lead to synergistic effects and the development of multi-target agents.

Green Chemistry Approaches: The continued use and optimization of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign catalysts, should be a priority in the synthesis of new derivatives. nih.govnih.gov

Projected Impact and Broader Implications for Academic Research

The continued investigation of this compound and its derivatives holds significant potential for both academic research and drug discovery.

Development of Novel Therapeutics: This chemical scaffold could serve as a valuable starting point for the development of new antimicrobial and anticancer agents, potentially addressing the growing challenge of drug resistance.

Elucidation of Biological Mechanisms: Further research on these compounds can contribute to a deeper understanding of the fundamental biological processes they modulate, including enzyme inhibition and cell signaling pathways.

Advancement of Synthetic Methodologies: The synthesis of novel derivatives will continue to drive the development of more efficient and sustainable synthetic methods in heterocyclic chemistry. umich.edu

Q & A

Basic: What are the standard synthetic routes for 1-benzyl-6-methyl-1H-benzimidazole, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example:

- Phillips method : Reacting 4-methyl-1,2-diaminobenzene with benzyl chloride in the presence of HCl or polyphosphoric acid to form the benzimidazole core .

- One-pot synthesis : Combining aldehydes (e.g., benzylaldehyde) with substituted diamines in ethanol/water under basic conditions (e.g., NaOH) to improve yield and purity .

Optimization includes adjusting solvent polarity, temperature (e.g., reflux at 80–100°C), and stoichiometry of reagents to minimize side products like unsubstituted benzimidazoles. Characterization via melting point, NMR, and HRMS ensures structural fidelity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm and methyl groups at δ 2.3–2.6 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 223.1342 for CHN) .

- Infrared spectroscopy (IR) : Detects N–H stretching (~3400 cm) and aromatic C=C vibrations (~1600 cm) .

- Melting point analysis : Validates purity, with deviations >2°C indicating impurities .

Basic: What biological activities are associated with benzimidazole derivatives, and how do structural modifications influence these activities?

Answer:

Benzimidazoles exhibit broad bioactivity, including antimicrobial , antiviral , and antitumor properties. For 1-benzyl-6-methyl derivatives:

- Anticancer activity : The benzyl group enhances lipophilicity, improving membrane permeability, while the methyl group stabilizes binding to kinase targets .

- Antimicrobial effects : Substitutions at the N1 position (e.g., benzyl) increase steric bulk, reducing bacterial resistance .

Activity is validated via in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial screening) .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Using B3LYP/6-31G* basis sets, researchers calculate HOMO-LUMO gaps to predict charge transfer behavior and nucleophilic/electrophilic sites .

- Molecular docking : Simulates interactions with biological targets (e.g., tubulin or kinases) to guide structural optimization .

- Solvent effects : Polarizable continuum models (PCM) assess solubility and stability in aqueous vs. organic media .

Advanced: What challenges arise in the crystallographic refinement of benzimidazole derivatives, and how can SHELX software address them?

Answer:

Challenges include:

- Disorder in substituents : Benzyl groups often exhibit rotational freedom, complicating electron density maps.

- Twinning : Common in low-symmetry crystals, resolved via SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .

- High thermal motion : Anisotropic displacement parameters (ADPs) in SHELXL improve model accuracy .

Advanced: How do researchers resolve discrepancies in spectroscopic data when synthesizing novel benzimidazole analogs?

Answer:

Discrepancies (e.g., unexpected C NMR shifts) are addressed via:

- 2D NMR techniques : HSQC and HMBC correlate ambiguous signals to adjacent nuclei .

- X-ray crystallography : Provides unambiguous bond-length and angle data for comparison with computational models .

- Isotopic labeling : N or H labeling clarifies tautomeric equilibria in solution .

Advanced: What strategies are employed to enhance the selectivity of this compound derivatives for specific biological targets?

Answer:

- Structure-activity relationship (SAR) studies : Systematic substitution at C2 and N1 positions to optimize steric and electronic complementarity with target binding pockets .

- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability and target tissue accumulation .

- Fragment-based drug discovery : Combining benzimidazole scaffolds with known pharmacophores (e.g., triazoles, thiazoles) to enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.